molecular formula C12H13N5O2 B1299094 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide CAS No. 89562-41-4

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide

Cat. No.: B1299094
CAS No.: 89562-41-4
M. Wt: 259.26 g/mol
InChI Key: MBISWCGGLARJBA-UHFFFAOYSA-N
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Description

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide is a chemical compound with the molecular formula C12H13N5O2 and a molecular weight of 259.26 g/mol. This compound is known for its significant biological and chemical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide typically involves the formation of the imidazole ring, which can be achieved through various methods. One common approach is the copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant . Another method involves the combination of a C2–N3 fragment with a N1–C4–C5 unit .

Industrial Production Methods

These methods often involve high-temperature reactions with alcohols, aldehydes, or carboxylic acids, using dehydrogenating catalysts such as platinum on alumina .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired outcome.

Common Reagents and Conditions

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide has a wide range of applications in scientific research. It is used in proteomics research applications due to its ability to interact with various biological molecules . Additionally, its unique chemical properties make it a valuable tool in the study of enzyme mechanisms and drug development.

Mechanism of Action

The mechanism of action of 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-4-carboxylic acid, 5-[(4-methylphenyl)amino]carbonyl-, hydrazide
  • 4-(Hydrazinocarbonyl)-N-(4-methylphenyl)-1H-imidazol-5-carboxamide
  • 5-(Hydrazinecarbonyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide

Uniqueness

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide is unique due to its specific substitution pattern and the presence of both hydrazine and carboxamide functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-7-2-4-8(5-3-7)16-11(18)9-10(12(19)17-13)15-6-14-9/h2-6H,13H2,1H3,(H,14,15)(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBISWCGGLARJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356409
Record name 4-(Hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89562-41-4
Record name 4-[[(4-Methylphenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89562-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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